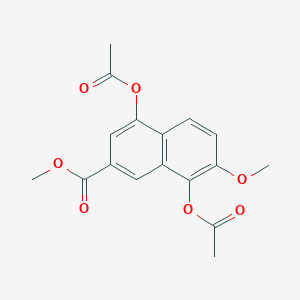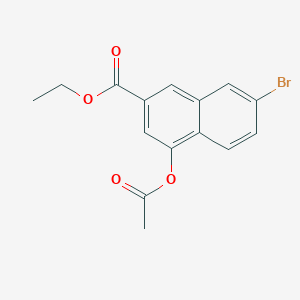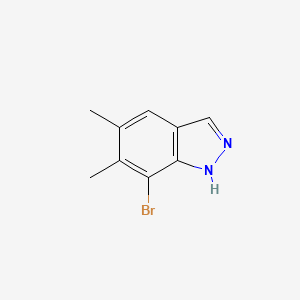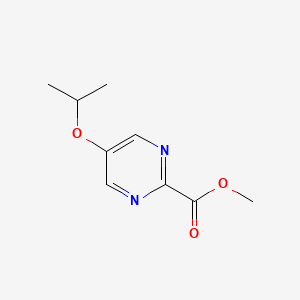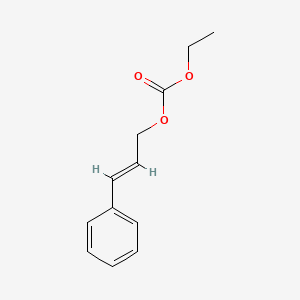
Cinnamyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamyl ethyl carbonate: is an organic compound with the molecular formula C12H14O3 . It is an ester formed from cinnamyl alcohol and ethyl carbonate. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbonylation of Cinnamyl Alcohol: Cinnamyl ethyl carbonate can be synthesized by the carbonylation of cinnamyl alcohol. This reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cinnamyl ethyl carbonate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound back to cinnamyl alcohol.
Substitution: This compound can participate in substitution reactions, where the ethyl carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Fragrance Compounds: Cinnamyl ethyl carbonate is used as an intermediate in the synthesis of various fragrance compounds.
Biology:
Antimicrobial Activity: Derivatives of this compound have been studied for their antimicrobial properties against pathogenic fungi and bacteria.
Medicine:
Drug Development: The compound is explored for its potential use in drug formulations due to its bioactive properties.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Cinnamyl Methyl Carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Cinnamate: An ester of cinnamic acid and ethanol, used in flavoring and fragrance.
Methyl Cinnamate: An ester of cinnamic acid and methanol, also used in flavoring and fragrance.
Uniqueness:
Fragrance Profile: Cinnamyl ethyl carbonate has a unique fragrance profile that distinguishes it from other cinnamyl esters.
Green Chemistry Applications: Its low toxicity and high biodegradability make it a preferred choice in green chemistry applications.
Properties
CAS No. |
86537-61-3 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl [(E)-3-phenylprop-2-enyl] carbonate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ |
InChI Key |
WYLLQLJZPWNHMA-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


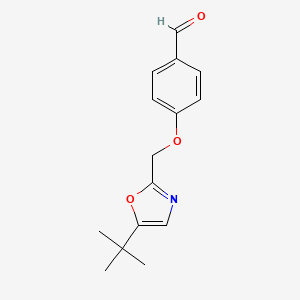

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
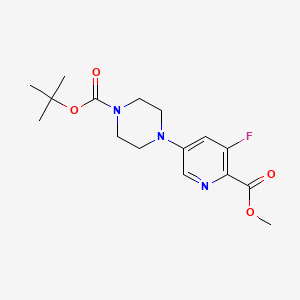

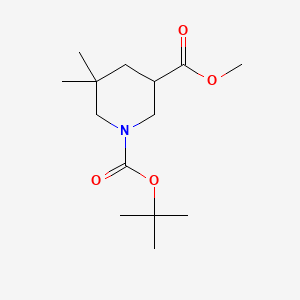
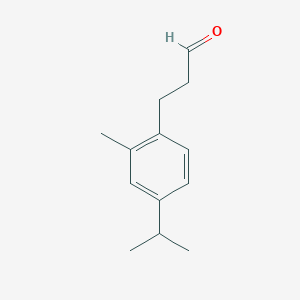
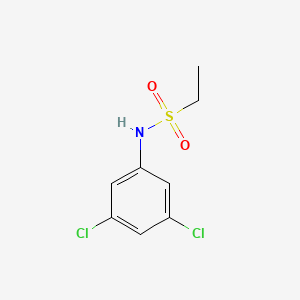
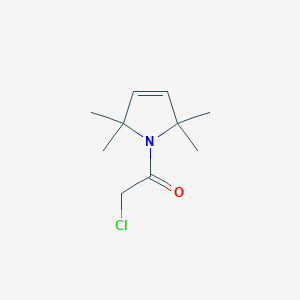
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
